molecular formula C24H23N5O2 B2911839 2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2379978-34-2

2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2911839
CAS No.: 2379978-34-2
M. Wt: 413.481
InChI Key: UYLUVILQSVKUBL-UHFFFAOYSA-N
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Description

2-{[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a naphthalene moiety, a piperidine ring, a pyrazole ring, and a dihydropyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting naphthalene-2-carboxylic acid with piperidine under appropriate conditions to form 1-(naphthalene-2-carbonyl)piperidine.

  • Alkylation Step: : The piperidine intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group, resulting in 1-(naphthalene-2-carbonyl)piperidin-4-yl)methyl.

  • Formation of the Pyrazole Ring: : The next step involves the formation of the pyrazole ring. This can be done by reacting the alkylated piperidine intermediate with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring.

  • Cyclization to Form Dihydropyridazinone: : Finally, the compound undergoes cyclization to form the dihydropyridazinone core. This step typically involves the reaction of the pyrazole intermediate with a suitable reagent, such as a diketone or an equivalent, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalene and pyrazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the naphthalene moiety and the dihydropyridazinone core. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and pyrazole rings.

    Reduction: Reduced forms of the carbonyl and dihydropyridazinone groups.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, 2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique combination of functional groups allows for versatile applications in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: This compound itself.

    1-(Naphthalene-2-carbonyl)piperidine: A precursor in the synthesis of the target compound.

    6-(1H-Pyrazol-1-yl)-2,3-dihydropyridazin-3-one: A related compound with a similar core structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c30-23-9-8-22(28-13-3-12-25-28)26-29(23)17-18-10-14-27(15-11-18)24(31)21-7-6-19-4-1-2-5-20(19)16-21/h1-9,12-13,16,18H,10-11,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLUVILQSVKUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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